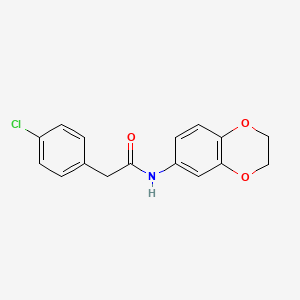![molecular formula C22H19BrN2O2 B6047853 N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B6047853.png)
N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, chemistry, and biology. This compound is commonly referred to as BBA and is a member of the benzamide family. BBA has been synthesized using different methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of BBA is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in the growth and survival of cancer cells. BBA has been shown to inhibit the expression of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the spread of cancer cells and promote apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that BBA can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BBA has also been shown to reduce inflammation in animal models of inflammation. In addition, BBA has been shown to have antibacterial and antifungal effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BBA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. BBA is also relatively easy to synthesize using established methods. However, one limitation of using BBA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for BBA research. One potential direction is to investigate the potential of BBA as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of BBA as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of BBA and to identify potential targets for its use in cancer treatment.
Métodos De Síntesis
BBA can be synthesized using various methods, including the reaction of 4-bromoaniline with 4-aminobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-bromoaniline with 3,4-dimethylbenzoyl chloride in the presence of triethylamine. These methods have been successful in producing BBA with high yields and purity.
Aplicaciones Científicas De Investigación
BBA has been widely studied for its potential applications in various scientific fields. In medicinal chemistry, BBA has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. BBA has also been studied for its anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, BBA has been investigated for its antibacterial and antifungal properties, which could be useful in developing new antibiotics and antifungal agents.
Propiedades
IUPAC Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2/c1-14-3-4-17(13-15(14)2)22(27)25-20-11-9-19(10-12-20)24-21(26)16-5-7-18(23)8-6-16/h3-13H,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVSCNSDBJBPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6047802.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine](/img/structure/B6047809.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B6047814.png)
![N-(3-fluorophenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6047824.png)
![2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B6047826.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6047827.png)
![{4-[(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B6047831.png)
![6-(difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6047838.png)
![1-naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone](/img/structure/B6047846.png)
acetic acid](/img/structure/B6047865.png)
![N-[2-(1-adamantyl)ethyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6047872.png)

![N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6047881.png)